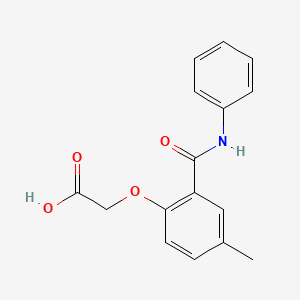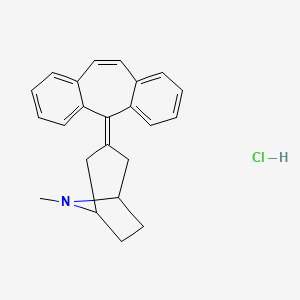![molecular formula C11H15BrN2O B14679612 N-[3-Bromo-4-(propan-2-yl)phenyl]-N'-methylurea CAS No. 34123-48-3](/img/structure/B14679612.png)
N-[3-Bromo-4-(propan-2-yl)phenyl]-N'-methylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-Bromo-4-(propan-2-yl)phenyl]-N’-methylurea is an organic compound characterized by the presence of a bromine atom, an isopropyl group, and a methylurea moiety attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-Bromo-4-(propan-2-yl)phenyl]-N’-methylurea typically involves the following steps:
Bromination: The starting material, 4-isopropylphenylamine, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 3-position of the phenyl ring.
Urea Formation: The brominated intermediate is then reacted with methyl isocyanate under controlled conditions to form the desired N-[3-Bromo-4-(propan-2-yl)phenyl]-N’-methylurea.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-Bromo-4-(propan-2-yl)phenyl]-N’-methylurea can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different functionalized compounds.
Applications De Recherche Scientifique
N-[3-Bromo-4-(propan-2-yl)phenyl]-N’-methylurea has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can be used in biological assays to study its effects on various biological pathways and processes.
Mécanisme D'action
The mechanism of action of N-[3-Bromo-4-(propan-2-yl)phenyl]-N’-methylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the isopropyl group play crucial roles in binding to these targets, while the methylurea moiety can modulate the compound’s overall activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[3-Chloro-4-(propan-2-yl)phenyl]-N’-methylurea: Similar structure but with a chlorine atom instead of bromine.
N-[3-Bromo-4-(methyl)phenyl]-N’-methylurea: Similar structure but with a methyl group instead of an isopropyl group.
Uniqueness
N-[3-Bromo-4-(propan-2-yl)phenyl]-N’-methylurea is unique due to the combination of the bromine atom and the isopropyl group, which can impart specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
34123-48-3 |
|---|---|
Formule moléculaire |
C11H15BrN2O |
Poids moléculaire |
271.15 g/mol |
Nom IUPAC |
1-(3-bromo-4-propan-2-ylphenyl)-3-methylurea |
InChI |
InChI=1S/C11H15BrN2O/c1-7(2)9-5-4-8(6-10(9)12)14-11(15)13-3/h4-7H,1-3H3,(H2,13,14,15) |
Clé InChI |
ZEICXCURVJGGCD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C=C(C=C1)NC(=O)NC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Silane, trimethyl[(2-methyl-1-phenyl-1-propenyl)oxy]-](/img/structure/B14679546.png)





![1-[[4-(Piperidin-1-ylmethyl)phenyl]methyl]piperidine](/img/structure/B14679582.png)






